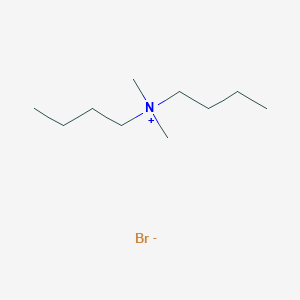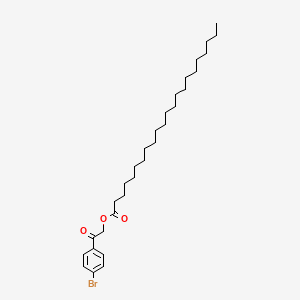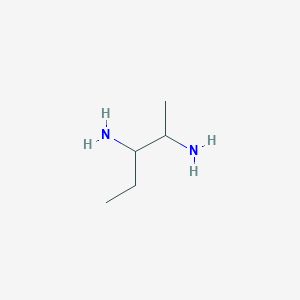
Pentane-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentane-2,3-diamine is an organic compound with the molecular formula C5H14N2. It is a type of diamine, which means it contains two amino groups (-NH2) attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentane-2,3-diamine can be synthesized through several methods. One common approach involves the reduction of 2,3-pentanedione using ammonia and hydrogen in the presence of a catalyst such as Raney nickel. The reaction typically occurs under high pressure and elevated temperatures to ensure complete reduction.
Industrial Production Methods
In an industrial setting, this compound can be produced via the catalytic hydrogenation of 2,3-pentanedione. This process involves the use of a continuous flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Pentane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso-pentane or nitro-pentane derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of this compound.
Aplicaciones Científicas De Investigación
Pentane-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the production of polymers and as a curing agent in epoxy resins.
Mecanismo De Acción
The mechanism by which pentane-2,3-diamine exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound can interact with enzymes and proteins, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups attached to a two-carbon chain.
1,3-Diaminopropane: Contains two amino groups attached to a three-carbon chain.
Cadaverine (Pentane-1,5-diamine): Similar to pentane-2,3-diamine but with amino groups at the 1 and 5 positions.
Uniqueness
This compound is unique due to the position of its amino groups on the 2 and 3 carbons of the pentane chain. This positioning affects its reactivity and the types of reactions it can undergo, making it distinct from other diamines.
Propiedades
Número CAS |
115947-67-6 |
|---|---|
Fórmula molecular |
C5H14N2 |
Peso molecular |
102.18 g/mol |
Nombre IUPAC |
pentane-2,3-diamine |
InChI |
InChI=1S/C5H14N2/c1-3-5(7)4(2)6/h4-5H,3,6-7H2,1-2H3 |
Clave InChI |
ZNUSBSVDROQNFN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)

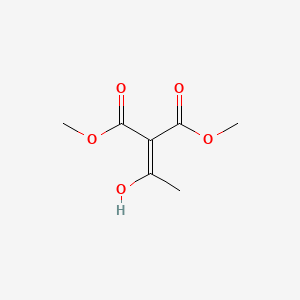
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
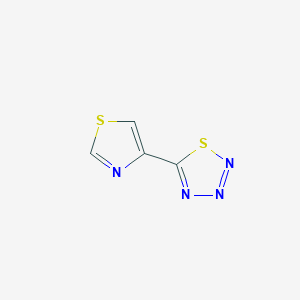
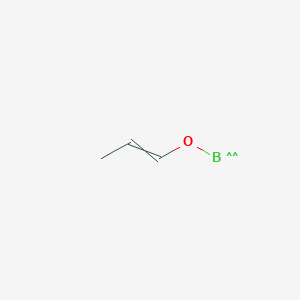
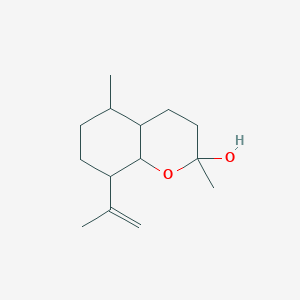
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)

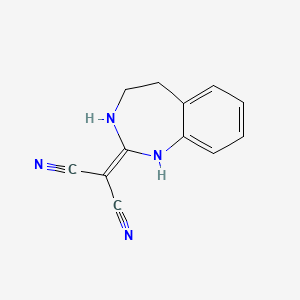

![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289008.png)
